molecular formula C6H7N3O2S B2515476 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid CAS No. 1394040-92-6

5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid

Cat. No.: B2515476
CAS No.: 1394040-92-6
M. Wt: 185.2
InChI Key: ZBHSDARDTZQJST-UHFFFAOYSA-N
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Description

5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid is a heterocyclic compound that features a unique fusion of triazole and thiazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can lead to diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3-triazole derivatives with thioamide compounds. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to ensure consistent product quality. Catalysts and automated systems may also be employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, as an anticonvulsant, it may modulate neurotransmitter release or inhibit certain enzymes involved in neuronal signaling. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity patterns and biological activities compared to other similar compounds .

Properties

IUPAC Name

6,7-dihydro-5H-triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c10-6(11)4-2-9-5(12-3-4)1-7-8-9/h1,4H,2-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHSDARDTZQJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=CN=NN21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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